N-Methyl viloxazine-d3 (hydrochloride)
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Overview
Description
N-Methyl viloxazine-d3 (hydrochloride) is a deuterated form of N-Methyl viloxazine, a compound known for its pharmacological properties. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl viloxazine-d3 (hydrochloride) typically involves the deuteration of N-Methyl viloxazineThis can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of N-Methyl viloxazine-d3 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium labeling, which is crucial for its application in research .
Chemical Reactions Analysis
Types of Reactions
N-Methyl viloxazine-d3 (hydrochloride) undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the substituent introduced .
Scientific Research Applications
N-Methyl viloxazine-d3 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to track the distribution and breakdown of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Mechanism of Action
The mechanism of action of N-Methyl viloxazine-d3 (hydrochloride) involves its interaction with specific molecular targets in the body. It is known to modulate the reuptake of norepinephrine, a neurotransmitter, thereby influencing various physiological processes. The deuterium labeling allows for detailed studies of its pharmacokinetics and dynamics, providing insights into its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
N-Methyl viloxazine: The non-deuterated form of the compound, used in similar research applications.
Viloxazine: A related compound with similar pharmacological properties, used in the treatment of attention deficit hyperactivity disorder (ADHD).
Deuterated analogs: Other deuterated compounds used in research for their stable isotopic labeling.
Uniqueness
N-Methyl viloxazine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in biochemical assays. This makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .
Properties
Molecular Formula |
C14H22ClNO3 |
---|---|
Molecular Weight |
290.80 g/mol |
IUPAC Name |
2-[(2-ethoxyphenoxy)methyl]-4-(trideuteriomethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-3-16-13-6-4-5-7-14(13)18-11-12-10-15(2)8-9-17-12;/h4-7,12H,3,8-11H2,1-2H3;1H/i2D3; |
InChI Key |
OVQKSWPRYDMENH-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCOC(C1)COC2=CC=CC=C2OCC.Cl |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CN(CCO2)C.Cl |
Origin of Product |
United States |
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